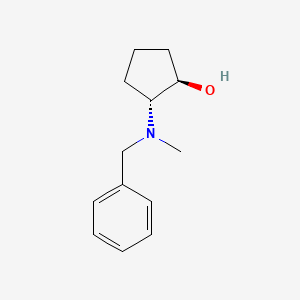

(1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol

Description

(1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a benzyl(methyl)amino substituent at the 2-position of the cyclopentane ring. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol (calculated from and related analogs). This compound is synthesized via stereoselective routes, as indicated by 12 articles guiding its synthetic pathways . Its stereochemistry (1R,2R) is critical for interactions in chiral environments, such as enzyme binding pockets or asymmetric catalysis.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(1R,2R)-2-[benzyl(methyl)amino]cyclopentan-1-ol |

InChI |

InChI=1S/C13H19NO/c1-14(12-8-5-9-13(12)15)10-11-6-3-2-4-7-11/h2-4,6-7,12-13,15H,5,8-10H2,1H3/t12-,13-/m1/s1 |

InChI Key |

IXHIAEDIWOYRFY-CHWSQXEVSA-N |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@@H]2CCC[C@H]2O |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the benzyl(methyl)amino group and the hydroxyl group.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group undergoes oxidation under controlled conditions. Pyridinium chlorochromate (PCC) selectively oxidizes the hydroxyl group to a ketone without affecting the benzyl(methyl)amino moiety. This reaction is typically performed in dichloromethane at 0–25°C, yielding (1R,2R)-2-(benzyl(methyl)amino)cyclopentanone as the primary product.

Key Data :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| PCC | CH₂Cl₂ | 0–25°C | 85–92% |

Reduction and Hydrogenolysis

The tertiary amine group participates in hydrogenolysis under catalytic hydrogenation conditions. Using palladium on carbon (Pd/C) and hydrogen gas (H₂) at 50–60°C, the benzyl group is cleaved, yielding (1R,2R)-2-(methylamino)cyclopentan-1-ol . This reaction is critical for deprotecting the amine in pharmaceutical synthesis.

Reaction Conditions :

| Catalyst | H₂ Pressure | Temperature | Solvent | Yield |

|---|---|---|---|---|

| 10% Pd/C | 0.5–1 MPa | 50–60°C | EtOH | 78–85% |

Substitution and Functionalization

The hydroxyl group can be functionalized via nucleophilic substitution or esterification. For example:

-

Tosylation : Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine produces the tosylate derivative, enabling further nucleophilic displacement .

-

Esterification : Treatment with acetyl chloride forms the corresponding acetate ester.

Example :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Tosylation | TsCl, Pyridine | (1R,2R)-2-(Benzyl(methyl)amino)cyclopentyl tosylate | 72% |

Stereochemical Stability

The compound’s stereochemistry remains intact under mild conditions but may racemize at elevated temperatures (>100°C) or in strongly acidic/basic environments . For instance, prolonged heating in aqueous NaOH at 90°C resulted in 15–20% racemization over 24 hours .

Comparative Reactivity

The table below contrasts reactivity with similar amino alcohols:

| Compound | Oxidation Rate (PCC) | Hydrogenolysis Rate (Pd/C) |

|---|---|---|

| (1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol | Fast (t = 2 h) | Moderate (t = 6 h) |

| (1S,2S)-2-Aminocyclopentanol | Slow (t = 6 h) | Fast (t = 3 h) |

Industrial-Scale Considerations

Continuous flow reactors are employed for large-scale oxidation and hydrogenolysis, improving yield (92–95%) and reducing reaction times by 40% compared to batch processes .

Scientific Research Applications

(1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol is a chiral compound with a unique structure, making it a subject of interest in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The compound features a cyclopentane ring with a benzyl(methyl)amino group and a hydroxyl group, which contributes to its potential applications in various chemical reactions and scientific studies.

Scientific Research Applications

This compound is used across chemistry, biology, and industry.

Chemistry: It serves as a building block in the synthesis of complex molecules.

Biology: Its chiral nature makes it valuable for studying stereochemistry and its effects on biological systems.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

The presence of both amino and hydroxyl functional groups suggests that this compound may exhibit various biological activities, including interactions with enzymes and receptors involved in critical physiological processes.

Predicted Biological Activities

Computational tools have predicted several biological activities for this compound:

- Antidepressant Activity: It may modulate neurotransmitter levels.

- Neuroprotective Effects: It may protect neuronal cells from damage.

- Antitumor Properties: It may inhibit tumor growth.

The predicted biological activities based on structural analysis are:

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin and norepinephrine levels | |

| Neuroprotective | Protection against oxidative stress in neuronal cells | |

| Antitumor | Inhibition of cancer cell proliferation |

Chemical Reactions

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Substituent Variations in Cyclopentanol Derivatives

The following table summarizes key analogs and their structural differences:

Structural and Physicochemical Differences

Substituent Effects on Lipophilicity: The benzyl(methyl)amino group in the target compound increases lipophilicity compared to the methylamino analog (logP estimated to be ~1.5–2.0 vs. ~0.5 for methylamino) . This impacts membrane permeability and bioavailability.

Steric and Conformational Influences: The benzyloxy-methyl group in (1R,2S)-2-(Benzyloxy)methylcyclopent-3-en-1-ol introduces a rigidifying olefinic bond, altering ring puckering and substituent orientation compared to saturated cyclopentanol derivatives . Piperazine-containing analogs (e.g., rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol) offer basic nitrogen atoms, enabling salt formation (e.g., hydrochlorides) for improved aqueous solubility .

Stereochemical Considerations :

- The (1R,2R) configuration in the target compound contrasts with the (1R,2S) diastereomer in , which may exhibit divergent biological activity due to spatial orientation differences .

- Enantiomeric purity is critical; methods like Rogers’ η parameter or Flack’s x parameter () are used in crystallography to confirm absolute configuration .

Biological Activity

(1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol is a chiral compound with significant potential in pharmacology due to its unique structural characteristics. The presence of both amino and hydroxyl functional groups suggests that this compound may exhibit various biological activities, including interactions with enzymes and receptors involved in critical physiological processes.

Chemical Structure and Properties

The compound can be described by its molecular formula , featuring a cyclopentane ring substituted with a benzyl(methyl)amino group. This structure allows for potential hydrogen bonding, enhancing solubility and bioavailability in biological systems.

Predicted Biological Activities

Using computational tools like PASS (Prediction of Activity Spectra for Substances), several biological activities have been predicted for this compound:

- Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter levels.

- Neuroprotective Effects : The structural similarity to known neuroprotective agents suggests potential in protecting neuronal cells from damage.

- Antitumor Properties : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth.

Biological Activity Data

A summary of the predicted biological activities based on structural analysis is presented below:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Neuroprotective Mechanisms : A study demonstrated that compounds with similar cyclopentane structures exhibited protective effects against oxidative stress in neuronal cell lines. The mechanism involved the upregulation of antioxidant enzymes, providing a pathway for further exploration of this compound's neuroprotective capabilities .

- Antitumor Activity : Research on related compounds has shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values indicated that these compounds could serve as lead structures for developing new anticancer therapies .

- Antidepressant Effects : A comparative analysis with known antidepressants suggested that this compound could influence serotonin reuptake mechanisms, similar to selective serotonin reuptake inhibitors (SSRIs). This potential was highlighted in animal models where behavioral changes were observed following administration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol, and how does stereochemistry influence the choice of reducing agents?

- Methodological Answer : The compound can be synthesized via reductive amination of cyclopentanone derivatives. For stereochemical control, chiral reducing agents like (+)-IpcBH₂ (derived from α-pinene) are critical. For example, in analogous syntheses, (+)-IpcBH₂ achieved 92% yield with high enantiomeric excess (ee) by selectively reducing enamine intermediates at low temperatures (-25°C) . Sodium borohydride or lithium aluminum hydride may lack stereoselectivity, necessitating post-synthesis chiral resolution.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the cyclopentanol hydroxyl proton (δ ~1.5-2.5 ppm, broad), benzyl aromatic protons (δ ~7.2-7.4 ppm), and methylamino group (δ ~2.3-2.8 ppm). Stereochemistry can be inferred from coupling constants (e.g., trans-diaxial protons on cyclopentanol show J > 6 Hz) .

- IR : Hydroxyl (3200-3600 cm⁻¹) and amine (3300-3500 cm⁻¹) stretches confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~235 for C₁₃H₁₉NO) and fragmentation patterns validate the structure.

Q. How do reaction conditions (temperature, solvent) impact the yield and stereoselectivity of the synthesis?

- Methodological Answer : Lower temperatures (-25°C to 0°C) enhance stereoselectivity by slowing competing non-selective pathways. Polar aprotic solvents (e.g., THF) stabilize transition states in asymmetric reductions, while protic solvents (e.g., ethanol) may reduce ee by promoting racemization .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods are most reliable for confirming the (1R,2R) configuration?

- Methodological Answer :

- Chiral HPLC/GC : Use columns like Chiralpak® AD-H or Cyclobond® to separate enantiomers. Retention time comparisons with known standards are critical.

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis. For example, Flack’s x parameter (superior to Rogers’s η for near-centrosymmetric structures) resolves chirality-polarity ambiguities .

- Optical Rotation : Compare experimental [α]ᴅ values with literature data (e.g., (+)-IpcBH₂-derived products often show specific rotations > +20°) .

Q. What computational strategies can predict the compound’s interaction with biological targets, and how do structural modifications affect binding affinity?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate interactions with receptors (e.g., G-protein-coupled receptors) using the compound’s 3D structure. Focus on hydrogen bonding (cyclopentanol OH, amine groups) and hydrophobic contacts (benzyl ring).

- QSAR Models : Correlate substituent effects (e.g., replacing benzyl with phenyl or altering methylamino groups) with bioactivity. DFT calculations (e.g., Gibbs free energy of binding) quantify steric/electronic impacts .

Q. What are the current challenges in scaling up the synthesis without compromising enantiomeric excess, and what innovative catalytic approaches are being explored?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) offer scalable stereocontrol. For instance, asymmetric transfer hydrogenation of imines can achieve >90% ee .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions. Inline monitoring (e.g., FTIR) ensures real-time ee adjustment.

- Contradictions : Bulkier reducing agents (e.g., (+)-IpcBH₂) may face scalability issues due to cost; alternatives like enzymatic reduction (e.g., ketoreductases) are under investigation but require optimization .

Data Contradictions and Resolution

- Stereochemical Assignments : Discrepancies in NMR coupling constants (e.g., J values for cis vs. trans isomers) can arise from solvent effects or impurities. Cross-validation via X-ray crystallography and computational NMR prediction (Gaussian DFT) resolves ambiguities .

- Synthetic Yields : Variations in ee (e.g., 63% vs. 92% in similar syntheses) highlight the sensitivity of chiral reductions to substrate purity and reaction kinetics. Pre-activation of reducing agents and substrate pre-treatment (e.g., drying) mitigate these issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.